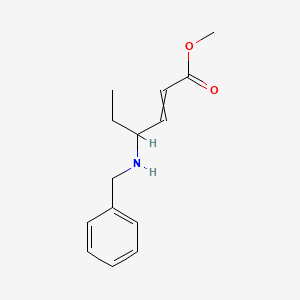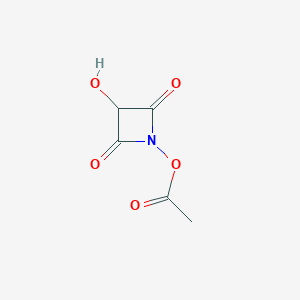
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, with acetyloxy and hydroxy functional groups attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
The synthesis of 1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione can be achieved through various synthetic routes. One common method involves the acetylation of 3-hydroxyazetidine-2,4-dione using acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the azetidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in diols.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione involves its interaction with various molecular targets. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins. The hydroxy group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparación Con Compuestos Similares
1-(Acetyloxy)-3-hydroxyazetidine-2,4-dione can be compared with other similar compounds, such as:
1-(Acetyloxy)-3-hydroxyazetidine-2-one: Lacks the 4-dione functionality, resulting in different reactivity and applications.
3-Hydroxyazetidine-2,4-dione:
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications .
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical versatility, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112537-67-4 |
|---|---|
Fórmula molecular |
C5H5NO5 |
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
(3-hydroxy-2,4-dioxoazetidin-1-yl) acetate |
InChI |
InChI=1S/C5H5NO5/c1-2(7)11-6-4(9)3(8)5(6)10/h3,8H,1H3 |
Clave InChI |
FXXSGZONVQEDBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON1C(=O)C(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


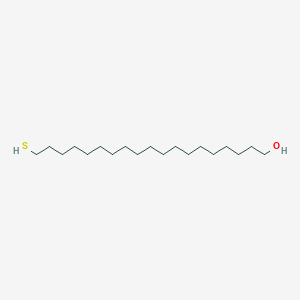

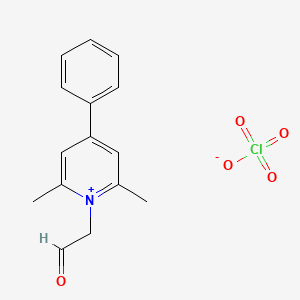
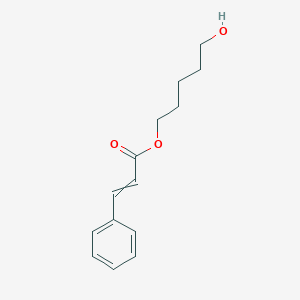
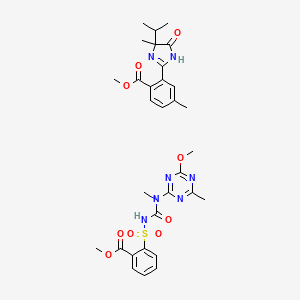
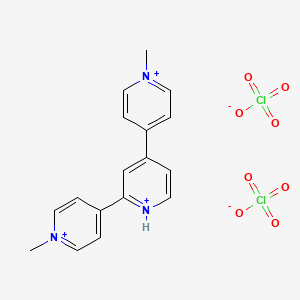

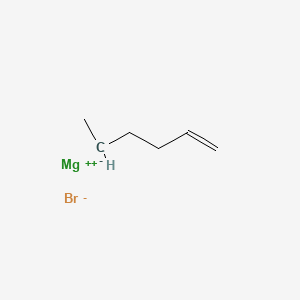
phosphanium chloride](/img/structure/B14310747.png)

![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
